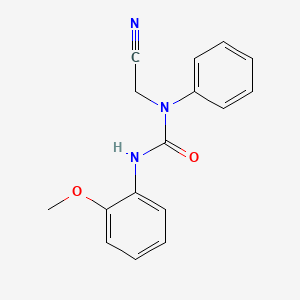![molecular formula C16H16N4O3 B13368495 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group, a methoxy group, and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyquinoline using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Imidazole Moiety: The imidazole moiety can be introduced through a condensation reaction between an imidazole derivative and the quinoline carboxylic acid, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The imidazole moiety can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the methoxy group, followed by nucleophilic attack.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, while the quinoline core can intercalate with nucleic acids, disrupting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyquinoline: Lacks the imidazole moiety and methoxy group.
7-methoxyquinoline: Lacks the hydroxy group and imidazole moiety.
Imidazole derivatives: Lacks the quinoline core.
Uniqueness
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxy-3-quinolinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the quinoline core and the imidazole moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H16N4O3 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]-7-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-23-11-2-3-12-14(6-11)19-8-13(15(12)21)16(22)18-5-4-10-7-17-9-20-10/h2-3,6-9H,4-5H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
Clé InChI |
MAXLGEAOXDOQQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368412.png)
![3-(1H-tetraazol-1-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B13368415.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate](/img/structure/B13368433.png)
![2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one](/img/structure/B13368438.png)
![N-(2-chloro-3-pyridinyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368441.png)
![P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester](/img/structure/B13368444.png)

![3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368459.png)
![2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one](/img/structure/B13368471.png)
![2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368475.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13368482.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)

